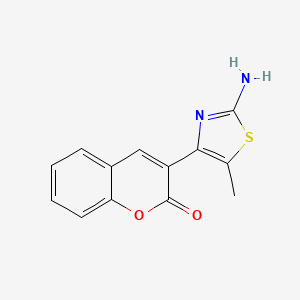
3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one is a biochemical used for proteomics research . It has a molecular formula of C13H10N2O2S and a molecular weight of 258.3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chromen-2-one group attached to a 2-amino-5-methyl-thiazol-4-yl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.3 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability may depend on factors like purity and storage conditions.科学的研究の応用
Synthetic Protocols and Chemical Properties
Research on compounds structurally related to 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one, such as 6$H$-benzo[$c$]chromen-6-ones, highlights the importance of synthetic protocols for creating these compounds due to their significant pharmacological relevance. Natural sources provide these compounds in limited quantities, necessitating synthetic methods for their production. Various synthetic procedures have been reviewed, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates, among others. These methods underline the chemical flexibility and potential utility of chromen-2-one derivatives in medicinal chemistry and drug development (Mazimba, 2016).
Biological Activities and Pharmacological Potential
The review on quinazoline-4(3H)-ones and their derivatives, which share structural similarities with this compound, emphasizes their extensive study in various specific biological activities. The stability of the quinazolinone nucleus has inspired the development of bioactive moieties to create potential medicinal agents, showing activities against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This indicates the potential of related compounds in antibiotic resistance and other medicinal applications (Tiwary et al., 2016).
Antioxidant and Anti-inflammatory Properties
Research into coumarins, which share the chromen-2-one core with this compound, highlights their broad range of biological properties including antioxidant and anti-inflammatory activities. The 2H-chromen-2-one core contributes to these activities through hydrophobic interactions, hydrogen bonding, and radical delocalization, suggesting that structurally similar compounds might also exhibit beneficial antioxidant properties (Torres et al., 2014).
特性
IUPAC Name |
3-(2-amino-5-methyl-1,3-thiazol-4-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-7-11(15-13(14)18-7)9-6-8-4-2-3-5-10(8)17-12(9)16/h2-6H,1H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFRNYRXZPSKKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)
![Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B1351622.png)
![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)



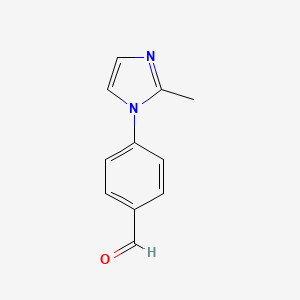

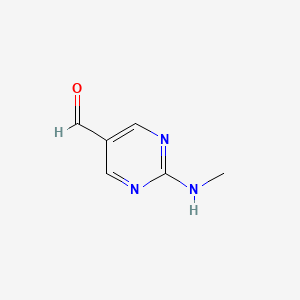
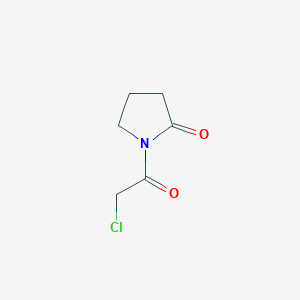
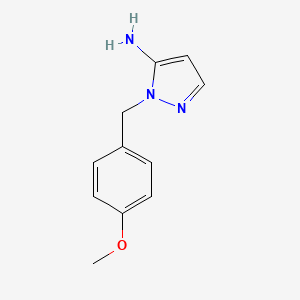
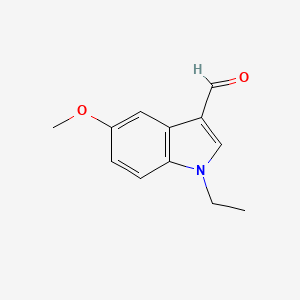
![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)
